Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Description
“Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of extensive research . For instance, aromatic ketones, especially the pyridin-2-yl-methanone motifs, have been synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by transition metals .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not provided in the search results.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Piperidin-1-yl derivatives have been synthesized through various reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, derivatives of piperidin-4-ylmethanone oxime were created through substitution reactions, revealing insights into their structural and thermal properties (Karthik et al., 2021). Such studies contribute to our understanding of the chemical behavior and stability of these compounds.
Crystal and Molecular Structure : Research on the crystal and molecular structures of piperidin-1-yl derivatives provides valuable data on their conformations and interactions. X-ray diffraction studies have confirmed various conformations and highlighted inter- and intramolecular hydrogen bonding, which plays a significant role in the stability and reactivity of these molecules (Naveen et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives have been evaluated for their in vitro antimicrobial activities, showcasing their potential as therapeutic agents. Notably, certain 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited significant activity against bacterial and fungal strains, indicating their potential for further research and development in antimicrobial treatments (Mallesha & Mohana, 2014).
Applications in Coordination Chemistry
- Coordination Compounds : The interaction of piperidin-1-yl derivatives with various ligands and metals has been explored, shedding light on their potential applications in coordination chemistry. Studies reveal how these compounds can form complex structures with metals, leading to new materials with potentially unique properties for catalysis, pharmaceuticals, and materials science (Purkait et al., 2017).
Properties
IUPAC Name |
piperidin-1-yl-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-8-2-1-3-9-17)13-5-4-7-16-14(13)19-12-6-10-20-11-12/h4-5,7,12H,1-3,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXDPVLMMKEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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